molecular formula C8H4F4O2 B062376 3-Fluoro-5-(trifluoromethyl)benzoic acid CAS No. 161622-05-5

3-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B062376
Key on ui cas rn: 161622-05-5
M. Wt: 208.11 g/mol
InChI Key: NSGKIIGVPBTOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557114B2

Procedure details

To a suspension of 15.9 mmol 3-Fluoro-5-(Trifluoromethyl) benzoic acid in 20 ml toluene containing 2 drops of DMF was added 79.7 mmol thionylchloride at 0° C. The mixture was heated at 85° C. for 5 hours. The solvent was carefully removed in vacuo. The colorless liquid was dissolved in 25 ml dichloromethane and cooled to 0° C. 63.8 mmol diisopropylamine was added dropwise. The mixture was allowed to warm to RT. After 1 hour the solvent was removed in vacuo. The residue was taken in ethyl acetate and washed twice with water. The washings were extracted once with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, heptane/ethyl acetate) to yield the title compound as a light yellow solid (85% yield). MS (m/e): 291.9 (M+, 100%)
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
79.7 mmol
Type
reactant
Reaction Step Two
Quantity
63.8 mmol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=O.S(Cl)(Cl)=O.[CH:19]([NH:22][CH:23]([CH3:25])[CH3:24])([CH3:21])[CH3:20]>C1(C)C=CC=CC=1.CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([N:22]([CH:23]([CH3:25])[CH3:24])[CH:19]([CH3:21])[CH3:20])=[O:7]

Inputs

Step One
Name
Quantity
15.9 mmol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
20 mL
Type
catalyst
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
79.7 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
63.8 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was carefully removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The colorless liquid was dissolved in 25 ml dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
After 1 hour the solvent was removed in vacuo
Duration
1 h
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The washings were extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, heptane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C(C)C)C(C)C)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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